molecular formula C16H15N3O3 B6714409 N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]naphthalene-2-carboxamide

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]naphthalene-2-carboxamide

Cat. No.: B6714409
M. Wt: 297.31 g/mol
InChI Key: PJAKJCQAHMUGRQ-UHFFFAOYSA-N
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Description

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene ring attached to an imidazolidinone moiety

Properties

IUPAC Name

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14-10-18-16(22)19(14)8-7-17-15(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAKJCQAHMUGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 2-(2,5-dioxoimidazolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The imidazolidinone moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the imidazolidinone moiety can produce amines.

Scientific Research Applications

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxamide: Lacks the imidazolidinone moiety, resulting in different chemical and biological properties.

    2-(2,5-dioxoimidazolidin-1-yl)ethylamine: Lacks the naphthalene ring, leading to different reactivity and applications.

Uniqueness

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]naphthalene-2-carboxamide is unique due to the combination of the naphthalene ring and the imidazolidinone moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial use.

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